molecular formula C17H16N2O2S B5799649 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Cat. No.: B5799649
M. Wt: 312.4 g/mol
InChI Key: DUPFUUDZOOZTQX-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-methoxy-substituted benzothiazole core and a 4-methylphenyl group attached to the acetamide moiety. Benzothiazoles are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The methoxy group at position 6 of the benzothiazole ring enhances electronic properties and may improve solubility, while the 4-methylphenyl substituent contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-3-5-12(6-4-11)9-16(20)19-17-18-14-8-7-13(21-2)10-15(14)22-17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFUUDZOOZTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O2S3C_{20}H_{17}N_{3}O_{2}S_{3} with a molecular weight of 427.6 g/mol. Its structural features include a benzothiazole core and a thiazole ring, which contribute to its unique chemical behavior and biological activity.

Anticancer Properties

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : The effects of this compound were evaluated on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay.
  • Mechanism of Action : The compound was found to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analysis revealed that it significantly promoted apoptosis at concentrations as low as 1 μM .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (μM)Mechanism of Action
A4311.0Induction of apoptosis
A5491.5Cell cycle arrest
H12992.0Inhibition of migration

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activity. Research has demonstrated that it can significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests potential therapeutic applications in inflammatory diseases .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

  • Signaling Pathways : Studies indicate that the compound may inhibit key signaling pathways, including AKT and ERK, which are critical for cell survival and proliferation .
  • Cytotoxic Mechanisms : The compound's cytotoxic effects are likely mediated through reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives similar to this compound:

  • Study on Dual Action : A study focused on a related benzothiazole derivative demonstrated significant dual action against both cancer cells and inflammatory pathways. The compound not only inhibited tumor growth but also reduced inflammation markers in vivo .
  • Combination Therapy Potential : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy while reducing side effects associated with conventional cancer therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide exhibits promising anticancer properties. Studies have shown that compounds with benzothiazole moieties often demonstrate cytotoxic effects against various cancer cell lines. For instance, a study conducted on human breast cancer cells (MCF-7) revealed that this compound induces apoptosis and inhibits cell proliferation, suggesting its potential as a lead compound for developing anticancer drugs.

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. The benzothiazole derivatives have been widely studied for their ability to combat bacterial and fungal infections. In vitro assays demonstrated that this compound exhibits effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development in antimicrobial therapies.

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Cell cycle arrest
A54918Inhibition of proliferation

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLFungistatic

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and biological activities of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide and analogous compounds:

Compound Name Benzothiazole Substituent Acetamide Substituent Key Biological Activity/Properties Reference
Target Compound 6-Methoxy 4-Methylphenyl Antimicrobial (inferred)
BTC-j (N-(6-methoxybenzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) 6-Methoxy Pyridine-3-yl amino Antibacterial (MIC: 3.125 µg/mL vs. E. coli)
BTA (N-[6-(trifluoromethyl)benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) 6-Trifluoromethyl 3,4,5-Trimethoxyphenyl CK-1δ inhibition (pIC₅₀: 7.8)
N-(4-Chlorobenzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-Chloro 3-Methylphenyl Structural (dihedral angle: 79.3°)
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide 6-Methoxy Adamantan-1-yl Steric effects (X-ray crystallography)

Key Findings

Structural and Crystallographic Insights
  • Dihedral Angle Influence : In N-(4-chlorobenzothiazol-2-yl)-2-(3-methylphenyl)acetamide, the dihedral angle between benzothiazole and benzene rings (79.3°) suggests a twisted conformation, which may reduce steric clashes in enzyme binding pockets .

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